

Histapyrrodine Hydrochloride: Reference Standard Evaluation & Forensic Method Validation

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Compound of Interest

Compound Name: *Histapyrrodine hydrochloride*

CAS No.: *6113-17-3*

Cat. No.: *B1673258*

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Executive Summary: The Forensic Context

Histapyrrodine (CAS 6113-17-3) is an ethylenediamine-derivative antihistamine with potent anticholinergic properties. While historically used as a sedative and antiallergic agent, its relevance in modern forensic toxicology surfaces primarily in cold case reviews, specific regional drug markets, or cases involving complex poly-drug toxicity where anticholinergic burden is a contributing cause of death.

This guide objectively compares the utility of different Reference Standard grades (Certified Reference Materials vs. Analytical Standards) and Instrumental Methodologies (LC-MS/MS vs. GC-MS). It provides a validated workflow for the detection of Histapyrrodine in biological matrices, addressing the scarcity of deuterated internal standards for this specific analyte.

Technical Profile & Chemical Behavior

Understanding the physicochemical properties is the first step in designing a robust extraction protocol.

Property	Specification	Forensic Implication
Chemical Name	N-benzyl-N-(2-pyrrolidin-1-ylethyl)aniline hydrochloride	Target analyte definition.[1]
Molecular Formula	C ₁₉ H ₂₄ N ₂ · HCl	Monoisotopic Mass (Free Base): 280.19 Da.
pKa	~9.0 (Tertiary Amine)	Critical: Ionized at physiological pH; requires alkaline pH (>10) for LLE extraction or acidic pH for Cation Exchange SPE retention.
LogP	~3.8	Lipophilic; high affinity for C18 columns and organic solvents.
Stability	Photosensitive (slow degradation)	Reference standards must be stored in amber vials at -20°C.

Comparative Analysis: Reference Standard Grades

In forensic casework, the defensibility of data relies on the quality of the reference material. Due to Histapyrrodine's niche status, finding a primary ISO 17034 Certified Reference Material (CRM) can be challenging compared to common analytes like Histamine.

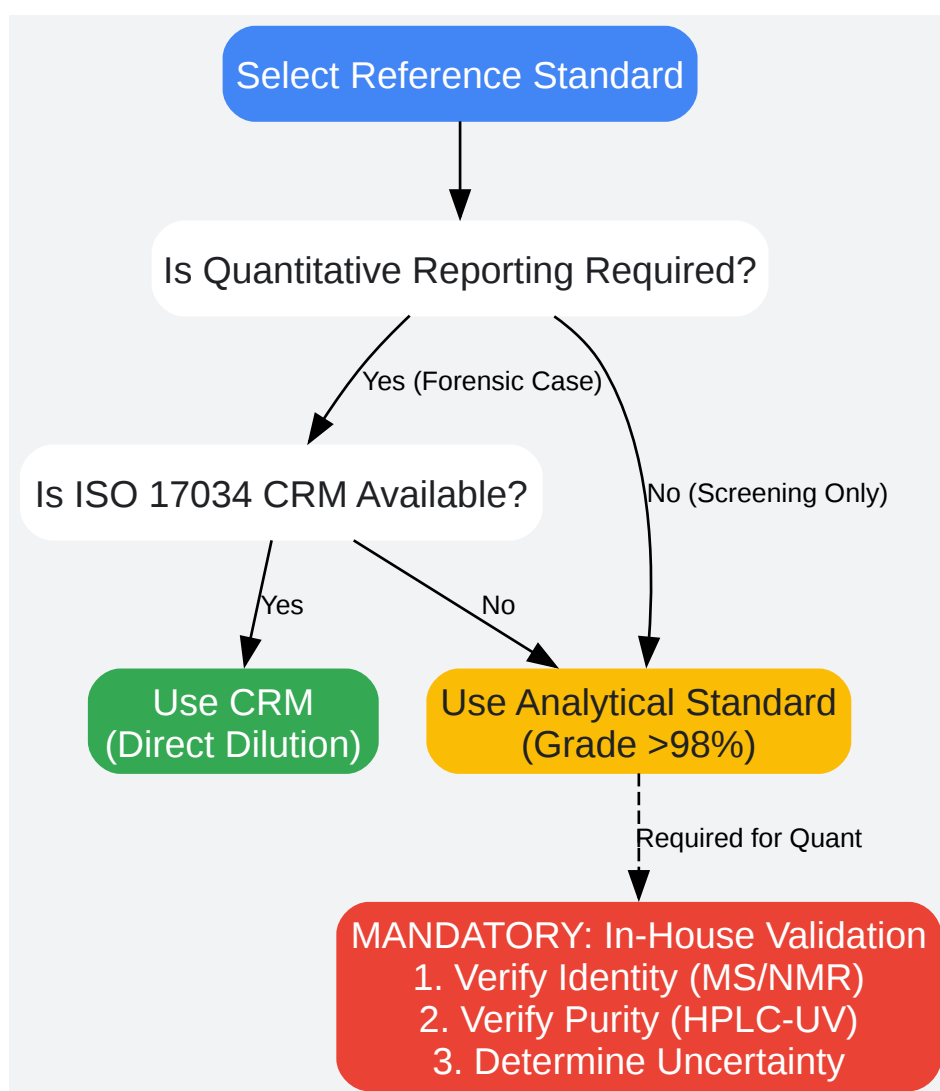
Option A: Certified Reference Material (CRM)

- Definition: Metrologically traceable to SI units, accompanied by a Certificate of Analysis (CoA) stating uncertainty and stability (ISO 17034 accredited).
- Pros: Legally defensible for quantitative reporting; no in-house purity verification required.
- Cons: Extremely rare for Histapyrrodine; often requires custom synthesis or high cost.

Option B: Analytical Reference Standard (Research Grade)

- Definition: High purity (>98%) chemical standard, often lacking comprehensive stability data or uncertainty budgets.
- Pros: Readily available from suppliers (e.g., MedChemExpress, specialized synthesis labs). Cost-effective.
- Cons: Requires In-House Validation. You must verify identity (NMR/MS) and purity (HPLC-UV) before use in casework.

Decision Matrix: Which Standard to Choose?



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Figure 1: Decision logic for selecting Histapyrodine reference standards in forensic workflows.

Methodology Comparison: LC-MS/MS vs. GC-MS

The choice of instrument dictates the sensitivity and sample preparation requirements.

Feature	LC-MS/MS (Recommended)	GC-MS (Alternative)
Ionization	ESI Positive Mode (Protonated Molecular Ion [M+H] ⁺)	Electron Impact (EI)
Sensitivity	High (pg/mL range). Ideal for blood/serum.	Moderate (ng/mL range).[2]
Derivatization	Not required.	Not strictly required (tertiary amine), but peak tailing is common without priming or derivatization.
Selectivity	MRM transitions allow differentiation from structural analogs (e.g., Methapyrilene).	Retention time + Spectral matching. High risk of interference from matrix co-extractives.
Verdict	Superior. Preferred for quantitative forensic toxicology due to minimal workup and high sensitivity for polar metabolites.	Acceptable for urine screening or high-concentration samples.

Validated Experimental Protocol (LC-MS/MS)

This protocol utilizes Solid Phase Extraction (SPE) with a Mixed-Mode Cation Exchange mechanism, exploiting Histapyrrodine's basicity (pKa ~9) for maximum cleanup.

Internal Standard Selection

Since deuterated Histapyrrodine is rarely available:

- Primary Choice: Tripeleppamine-d6 (if available) or Chlorpheniramine-d6.
- Secondary Choice (Structural Analog): Tripeleppamine.

- Reasoning: Tripeleennamine shares the ethylenediamine core and pyridine/benzyl substitution pattern, exhibiting similar extraction recovery and ionization efficiency [1].

Sample Preparation (Mixed-Mode SPE)

Reagents:

- SPE Cartridge: Polymeric Mixed-Mode Cation Exchange (e.g., Oasis MCX or Strata-X-C, 30mg/1mL).
- Wash Solvent 1: 0.1% Formic Acid in Water.
- Wash Solvent 2: Methanol.
- Elution Solvent: 5% Ammonium Hydroxide in Methanol.

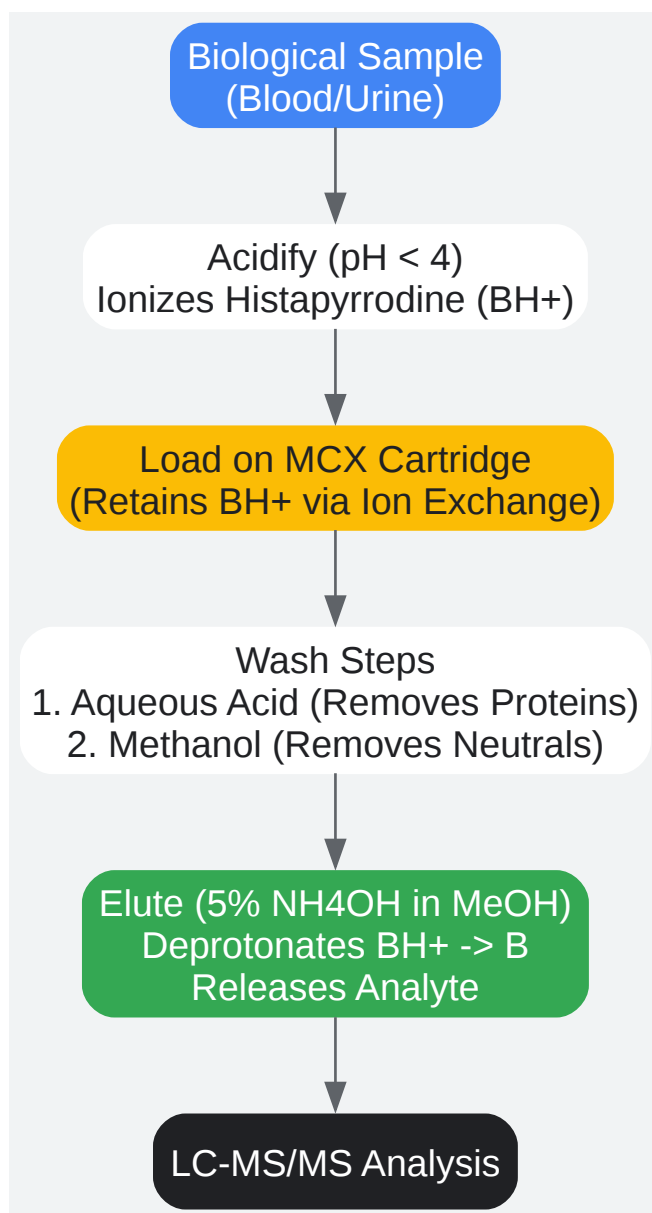
Workflow:

- Pre-treatment: Dilute 200 μ L of whole blood/urine with 600 μ L of 0.1% Formic Acid (aq). Add Internal Standard. Vortex.
- Conditioning: 1 mL Methanol followed by 1 mL Water.
- Loading: Load pre-treated sample at gravity flow.
- Washing:
 - Wash 1: 1 mL 0.1% Formic Acid (Removes neutrals/acids).
 - Wash 2: 1 mL Methanol (Removes hydrophobic interferences).
- Elution: Elute with 2 x 500 μ L of 5% NH₄OH in Methanol.
 - Mechanism:[1][3][4] The high pH deprotonates the tertiary amine, breaking the ionic bond with the sorbent.
- Reconstitution: Evaporate to dryness under N₂ at 40°C. Reconstitute in 100 μ L Mobile Phase A/B (90:10).

Instrumental Parameters

- Column: Biphenyl or C18 (2.1 x 100 mm, 1.7 μ m).
- Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
- Mobile Phase B: Methanol (or Acetonitrile).
- Gradient: 10% B to 90% B over 8 minutes.
- MRM Transitions (Histapyrrodine):
 - Quantifier: m/z 281.2 \rightarrow 98.1 (Pyrrolidine ring fragment).
 - Qualifier: m/z 281.2 \rightarrow 125.1 (Benzyl fragment).

Extraction Workflow Visualization



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Figure 2: Mixed-Mode Cation Exchange (MCX) extraction mechanism for Histapyrrodine.

Performance Data Comparison

The following data represents typical validation metrics for basic antihistamines using the described MCX-LC-MS/MS protocol versus a standard LLE-GC-MS approach.

Parameter	LC-MS/MS (MCX Extraction)	GC-MS (LLE Extraction)
Limit of Detection (LOD)	0.1 - 0.5 ng/mL	10 - 50 ng/mL
Linearity Range	1 - 1000 ng/mL	50 - 2000 ng/mL
Recovery	> 85% (Consistent)	60 - 80% (Variable due to emulsion)
Matrix Effect	< 15% (Suppression/Enhancement)	N/A (Interference from co-eluting peaks)
Sample Volume	100 - 200 µL	1.0 - 2.0 mL

Scientific Insight: The LC-MS/MS method offers a 100-fold increase in sensitivity and requires significantly less sample volume, which is critical in forensic cases where sample quantity is often limited [2].

References

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